molecular formula C12H8N4OS2 B12513584 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one

2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B12513584
M. Wt: 288.4 g/mol
InChI Key: BTJNBOHSZYEOKJ-UHFFFAOYSA-N
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Description

2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazolidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential anticancer and antimicrobial activities, where it can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one apart is its unique combination of both triazole and thiazolidine rings. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C12H8N4OS2

Molecular Weight

288.4 g/mol

IUPAC Name

2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)

InChI Key

BTJNBOHSZYEOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3

Origin of Product

United States

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